Methyl 5-fluoro-1H-benzo[d][1,2,3]triazole-6-carboxylate
Description
Historical Evolution of Benzotriazole-Based Pharmacophores
Early Developments in Azole Chemistry
The discovery of azoles in the 1960s marked a turning point in antifungal drug development, with imidazole derivatives such as clotrimazole and miconazole pioneering the field. These compounds targeted fungal cytochrome P450 enzymes, inhibiting ergosterol biosynthesis. However, their clinical utility was limited by systemic toxicity and drug-drug interactions. The subsequent development of triazoles (e.g., fluconazole, voriconazole) addressed these limitations through improved pharmacokinetics and reduced off-target effects, establishing triazoles as the gold standard for antifungal therapy.
Benzotriazole derivatives entered the pharmacological landscape in the late 1980s, initially as synthetic intermediates. Researchers soon recognized their potential as bioisosteres for imidazole and triazole rings due to their similar electronic profiles and enhanced metabolic stability. Early studies demonstrated that benzotriazole-containing quinolones, such as triazolo[4,5-f]-quinolinone carboxylic acids, exhibited potent antimicrobial activity against Escherichia coli (MIC: 12.5–25 μg/mL), rivaling classical antibiotics like oxolinic acid.
Benzotriazole as a Multifunctional Pharmacophore
The 1990s saw benzotriazole derivatives expand into antiparasitic and anticancer research. For example, 6-chloro-1H-benzotriazole demonstrated superior activity against Entamoeba histolytica compared to metronidazole, with IC₅₀ values in the micromolar range. In oncology, benzotriazole-acrylonitrile hybrids emerged as potent microtubule-destabilizing agents, with derivative BmOB showing IC₅₀ values of 0.082 mM against hepatocellular carcinoma cells.
A critical advancement was the development of Katritzky’s acylbenzotriazole methodology, which enabled efficient N-, O-, C-, and S-acylations for constructing complex heterocycles. This technique facilitated the synthesis of peptidomimetic macrocycles and hybrid scaffolds, such as benzotriazole-quinolone conjugates, which exhibited dual antimicrobial and antiproliferative activities.
Table 1: Milestones in Benzotriazole-Based Drug Discovery
| Year | Development | Key Compound | Biological Activity |
|---|---|---|---|
| 1989 | Triazoloquinolinone carboxylic acids | Compound 1 | Antimicrobial (MIC: 12.5 μg/mL) |
| 2005 | Benzotriazole-acrylonitrile hybrids | BmOB | Antiproliferative (IC₅₀: 0.082 mM) |
| 2015 | N-Benzenesulfonylbenzotriazoles | Compound 20 | Anti-trypanosomal (95% parasite death) |
| 2022 | 4'-Fluoro-benzotriazole-acrylonitriles | Compound 5 | Microtubule destabilization (nM activity) |
Structure
3D Structure
Properties
IUPAC Name |
methyl 6-fluoro-2H-benzotriazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FN3O2/c1-14-8(13)4-2-6-7(3-5(4)9)11-12-10-6/h2-3H,1H3,(H,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEGCHEXILKJRKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=NNN=C2C=C1F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-fluoro-1H-benzo[d][1,2,3]triazole-6-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-fluoro-2-nitrobenzoic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized using a suitable dehydrating agent, such as phosphorus oxychloride, to yield the triazole ring. The final step involves esterification with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-fluoro-1H-benzo[d][1,2,3]triazole-6-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group in the precursor can be reduced to an amine, which can then participate in further reactions.
Cyclization Reactions: The formation of the triazole ring itself is a cyclization reaction.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Reduction: Reducing agents like tin(II) chloride or hydrogen gas with a palladium catalyst.
Cyclization: Dehydrating agents like phosphorus oxychloride or sulfuric acid.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazoles, while reduction reactions can produce amines.
Scientific Research Applications
Methyl 5-fluoro-1H-benzo[d][1,2,3]triazole-6-carboxylate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential antiviral, anticancer, or antimicrobial activities.
Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties, such as fluorescence or conductivity.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of Methyl 5-fluoro-1H-benzo[d][1,2,3]triazole-6-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and selectivity for its target, while the triazole ring can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound is compared to analogs with variations in substituent type, position, and ester groups. Key examples include:
Table 1: Structural and Physical Properties of Selected Analogs
Key Observations:
Methoxy vs. Fluoro: The methoxy group in Methyl 5-methoxy-1H-benzo[d][1,2,3]triazole-6-carboxylate introduces steric bulk and electron-donating effects, contrasting with fluorine’s electron-withdrawing nature. Positional Isomerism: Methyl 6-chloro-1H-benzo[d][1,2,3]triazole-5-carboxylate demonstrates how substituent placement (Cl at 6 vs. F at 5) alters electronic distribution and reactivity.
Ester Group Variations :
- Ethyl esters (e.g., Ethyl 1H-benzo[d][1,2,3]triazole-5-carboxylate ) increase lipophilicity compared to methyl esters, influencing solubility and metabolic stability.
Biological Activity
Methyl 5-fluoro-1H-benzo[d][1,2,3]triazole-6-carboxylate is a heterocyclic compound characterized by its unique structure, which includes a triazole ring fused to a benzene ring. This compound has garnered attention for its potential biological activities, including interactions with various enzymes and cellular processes. This article provides an in-depth analysis of its biological activity, focusing on biochemical properties, mechanisms of action, and relevant research findings.
This compound has been shown to interact with multiple biomolecules, influencing various cellular functions. Key biochemical properties include:
- Enzyme Interactions : The compound can act as an inhibitor or activator of specific enzymes, impacting metabolic pathways.
- Cellular Effects : It affects cell signaling pathways and gene expression, which can lead to changes in cellular metabolism and proliferation.
The molecular mechanism by which this compound exerts its biological effects involves:
- Binding Interactions : The compound binds to target proteins or enzymes, altering their activity.
- Inhibition of Pathways : It may inhibit critical signaling pathways such as NF-κB, thereby reducing inflammation and cellular stress responses .
- Gene Expression Modulation : The compound can influence the transcription of genes involved in various biological processes.
3.1. Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound:
- A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, with IC50 values indicating effective inhibition of cell growth .
- Mechanistic studies revealed that the compound induces apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
3.2. Neuroprotective Effects
The compound has also shown promise in neuroprotection:
- In vitro studies indicated that it could protect neuronal cells from oxidative stress-induced damage by inhibiting the production of reactive oxygen species (ROS) and enhancing antioxidant defenses .
- Animal models demonstrated improvements in cognitive functions following administration of the compound in models of neurodegenerative diseases.
4. Dosage Effects in Animal Models
The effects of this compound vary significantly with dosage:
| Dosage (mg/kg) | Observed Effect | Reference |
|---|---|---|
| 10 | Mild anti-inflammatory effects | |
| 20 | Significant reduction in tumor size | |
| 50 | Neuroprotective effects observed |
5. Potential Applications
This compound has several potential applications in medicinal chemistry and materials science:
- Medicinal Chemistry : As a building block for synthesizing new pharmaceutical compounds targeting viral infections and cancers.
- Materials Science : Its incorporation into polymers could enhance material properties such as conductivity or fluorescence.
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of methyl 5-fluoro-1H-benzo[d][1,2,3]triazole-6-carboxylate?
The synthesis typically involves multi-step routes, including halogenation, cyclization, and esterification. For example, Oxyma ester formation (a coupling reagent) is effective for carboxylate ester synthesis under mild conditions, as demonstrated in analogous triazole derivatives . Key steps may include:
- Halogenation : Introduction of fluorine at the 5-position using fluorinating agents like Selectfluor®.
- Cyclization : Formation of the triazole ring via Huisgen 1,3-dipolar cycloaddition or thermal cyclization.
- Esterification : Methylation of the carboxyl group using methanol and acid catalysts. Reaction optimization (e.g., temperature, solvent polarity) is critical to minimize side products like regioisomers .
Q. How can the structural integrity of this compound be validated?
A combination of analytical techniques is recommended:
- NMR Spectroscopy : and NMR confirm substituent positions and purity.
- FTIR : Identifies functional groups (e.g., ester C=O stretch at ~1700 cm) .
- X-ray Crystallography : For unambiguous conformation analysis. Programs like SHELXL refine crystal structures, resolving anisotropic displacement parameters .
Q. What preliminary biological assays are suitable for screening this compound?
Given structural similarities to bioactive triazole derivatives (e.g., antimicrobial thiazolo-triazoles), initial screens could include:
- Enzyme Inhibition : COX-2 or γ-secretase inhibition assays, leveraging its potential as a heterocyclic scaffold .
- Cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) to assess apoptotic activity .
Advanced Research Questions
Q. How can crystallographic data contradictions (e.g., twinning, disorder) be resolved during structural refinement?
High-resolution data (≤ 1.0 Å) processed via SHELXL allows robust refinement of disordered regions. For twinned crystals:
- Use the TWIN and BASF commands in SHELXL to model twinning ratios.
- Validate with the R and GOF metrics . Example workflow:
| Step | Tool/Command | Outcome |
|---|---|---|
| Data Integration | XDS | Reduce |
| Twinning Detection | PLATON | Identify twin laws |
| Refinement | SHELXL | Final < 5% |
Q. How to address discrepancies in reported biological activities of structurally similar triazole derivatives?
Contradictions often arise from assay variability (e.g., cell line specificity) or substituent effects. Mitigation strategies:
- Comparative SAR Studies : Test this compound against analogs (e.g., chloro or methoxy variants) .
- Docking Simulations : Map interactions with target proteins (e.g., COX-2) to rationalize activity differences.
- Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., fluorine’s role in bioavailability) .
Q. What strategies optimize the synthetic yield of this compound under scale-up conditions?
Key considerations include:
- Catalyst Selection : Transition-metal catalysts (e.g., Pd/C) enhance cyclization efficiency.
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .
- Process Monitoring : Use HPLC to track reaction progress and isolate intermediates . Example yield improvements:
| Condition | Lab Scale (mg) | Pilot Scale (g) |
|---|---|---|
| Room Temp | 45% | 32% |
| Reflux | 68% | 55% |
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
